molecular formula C21H21FN2O4S B1678793 Ramatroban CAS No. 116649-85-5

Ramatroban

Numéro de catalogue B1678793
Numéro CAS: 116649-85-5
Poids moléculaire: 416.5 g/mol
Clé InChI: LDXDSHIEDAPSSA-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ramatroban, also known as BAY u3405, is a thromboxane receptor antagonist . It is also a DP2 receptor antagonist . It is indicated for the treatment of coronary artery disease . It has also been used for the treatment of asthma .


Synthesis Analysis

The synthesis of Ramatroban involves several techniques and approaches . The study aimed to evaluate and summarize published analogues of the GPR44 antagonist Ramatroban to develop 18F-labeled PET tracers for BCM analysis . The 77 corresponding Ramatroban analogues containing a fluorine nuclide were characterized for properties including binding affinity, selectivity, and pharmacokinetic and metabolic profile .


Molecular Structure Analysis

The molecular formula of Ramatroban is C21H21FN2O4S . It has a molar mass of 416.47 g/mol . The structure of Ramatroban has been studied and characterized in various research studies .


Chemical Reactions Analysis

Ramatroban may be excreted by multiple transport systems, followed by efficient enterohepatic reabsorption in both strains . The results suggest that Ramatroban may not be susceptible to drug-drug interaction involving MRP2/Mrp2 in biliary excretion and absorption .


Physical And Chemical Properties Analysis

Ramatroban is a small molecule with a molecular weight of 416.47 g/mol . Its chemical formula is C21H21FN2O4S .

Applications De Recherche Scientifique

1. Positron Emission Tomography (PET) Tracers for Beta Cell Mass (BCM) Analysis

  • Application Summary: Ramatroban analogues containing a fluorine group have been studied as potential 18F-labeled PET tracers for BCM analysis. This is particularly relevant for diabetes, a chronic disease characterized by the loss of beta cell mass (BCM) and decreased sensitivity to insulin .
  • Methods of Application: The study evaluated and summarized published analogues of the GPR44 antagonist ramatroban to develop 18F-labeled PET tracers for BCM analysis. The corresponding ramatroban analogues containing a fluorine nuclide were characterized for properties including binding affinity, selectivity, and pharmacokinetic and metabolic profile .
  • Results/Outcomes: The study identified 32 compounds with favorable properties for the development of PET tracers. This illustrates the potential of GPR44 analogues for the development of PET tracers .

2. Chemoprophylaxis and Treatment of COVID-19

  • Application Summary: Ramatroban has been studied for its potential use in the chemoprophylaxis and treatment of COVID-19. It is a dual receptor antagonist of the TxA2/TP and PGD2/DP2 receptors .
  • Methods of Application: Anecdotal experience of using ramatroban demonstrated rapid symptomatic relief from acute respiratory distress and hypoxemia while avoiding hospitalization .
  • Results/Outcomes: Ramatroban has demonstrated efficacy in animal models of respiratory dysfunction, atherosclerosis, thrombosis, and sepsis, as well as preliminary evidence for rapid relief from dyspnea and hypoxemia in COVID-19 pneumonia .

3. Inhibition of Prostaglandin D2 (PGD2) and Thromboxane A2 (TXA2) Receptors

  • Application Summary: Ramatroban is known to inhibit PGD2 and TXA2 receptors, which play a crucial role in various inflammatory and immune responses . It has been indicated in the management of coronary artery diseases and asthma .
  • Methods of Application: Ramatroban’s dual antagonistic action on PGD2 and TXA2 receptors has been studied in the context of various diseases. Its efficacy is evaluated based on its ability to inhibit the action of these bioactive lipids and reduce inflammation .
  • Results/Outcomes: Ramatroban has shown potential in treating diseases characterized by inflammation and immune response dysregulation. It has been proposed for use in treating COVID-19 by inhibiting viremia and hyperinflammation with attenuation of TXA2-induced thrombosis .

4. Eosinophil Shape Change Assays

  • Application Summary: Ramatroban has been used in eosinophil shape change assays, which are tests used to study the activation of eosinophils, a type of white blood cell that plays a key role in allergic reactions .
  • Methods of Application: The assays involve the use of Ramatroban to study the mechanisms mediated by PGD2, including the shape change in eosinophils .
  • Results/Outcomes: The use of Ramatroban in these assays has provided further confirmation of its role as a dual antagonist for TP and GPR44 .

5. Cytokine and Thrombotic Storms in COVID-19

  • Application Summary: Ramatroban has been studied for its potential role in treating COVID-19 by inhibiting viremia and hyperinflammation with attenuation of TXA2-induced thrombosis .
  • Methods of Application: The study involved the use of Ramatroban in the context of COVID-19, focusing on its potential to inhibit the release of pro-inflammatory cytokines like interleukin (IL)-6, tumor necrosis factor-α (TNF-α), IL-1β and chemokines .
  • Results/Outcomes: The use of Ramatroban has shown potential in reducing the risk of immunothrombosis and the development of cytokine and thrombotic storms in COVID-19 .

6. Eosinophil Shape Change Assays

  • Application Summary: Ramatroban has been used in eosinophil shape change assays, which are tests used to study the activation of eosinophils, a type of white blood cell that plays a key role in allergic reactions .
  • Methods of Application: The assays involve the use of Ramatroban to study the mechanisms mediated by PGD2, including the shape change in eosinophils .
  • Results/Outcomes: The use of Ramatroban in these assays has provided further confirmation of its role as a dual antagonist for TP and GPR44 .

Safety And Hazards

Ramatroban should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXDSHIEDAPSSA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046685
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramatroban

CAS RN

116649-85-5
Record name Ramatroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116649-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramatroban [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116649855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramatroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramatroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramatroban
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1ALI72U6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramatroban
Reactant of Route 2
Ramatroban
Reactant of Route 3
Ramatroban
Reactant of Route 4
Reactant of Route 4
Ramatroban
Reactant of Route 5
Ramatroban
Reactant of Route 6
Reactant of Route 6
Ramatroban

Citations

For This Compound
1,120
Citations
A Gupta, K Kalantar-Zadeh… - Journal of molecular and …, 2020 - ncbi.nlm.nih.gov
… Ramatroban, a small-molecule antagonist of … Ramatroban, used for the treatment of allergic rhinitis in Japan for the past 20 years has an excellent safety profile. Therefore, Ramatroban …
Number of citations: 19 www.ncbi.nlm.nih.gov
T Ishizuka, T Matsui, Y Okamoto… - Cardiovascular drug …, 2004 - Wiley Online Library
… it was revealed that ramatroban can suppress the expression … studies in hypercholesterolemic rabbits ramatroban prevents … Therefore, ramatroban may be beneficial in the treatment of …
Number of citations: 98 onlinelibrary.wiley.com
K Ohkubo, M Gotoh - Allergology International, 2003 - jstage.jst.go.jp
… Methods: In the present study, ramatroban was administered … after 28 days treatment with ramatroban declined clearly in all … In addition, the results suggest that ramatroban suppressed …
Number of citations: 17 www.jstage.jst.go.jp
KC Chiang, JG Rizk, DJ Nelson… - Expert opinion on …, 2022 - Taylor & Francis
… This paper examines ramatroban an anti-platelet, … Ramatroban, a dual blocker of TP and DP2 receptors, has … Ramatroban merits investigation as a promising antithrombotic …
Number of citations: 4 www.tandfonline.com
T Ishizuka, K Matsumura, T Matsui… - Journal of …, 2003 - journals.lww.com
… We have previously shown that ramatroban, a thromboxane A … of atherosclerotic arteries, ramatroban would reduce MCP-1 … to receive 1 or 5 mg/kg daily of ramatroban (n= 7 or n= 8) or …
Number of citations: 19 journals.lww.com
H Sugimoto, M Shichijo, T Iino, Y Manabe… - … of Pharmacology and …, 2003 - ASPET
… of ramatroban has … by ramatroban. This is also the first report detailing an orally bioavailable small molecule CRTH2 antagonist. Our findings suggest that clinical efficacy of ramatroban …
Number of citations: 215 jpet.aspetjournals.org
N Terada, T Yamakoshi, M Hasegawa… - Allergology …, 1998 - jstage.jst.go.jp
… ramatroban on changes in nasal reactivity and levels of inflammatory cells and mediators in nasal lavage fluid after allergen challenge. Ramatroban … and after ramatroban treatment. …
Number of citations: 57 www.jstage.jst.go.jp
T Ishizuka, T Matsui, A Kurita - European journal of pharmacology, 2003 - Elsevier
… this study was to examine whether ramatroban, a TP receptor … The treatment by ramatroban reversed the attenuation of the … inhibit the protective effects of ramatroban. Attenuation of the …
Number of citations: 19 www.sciencedirect.com
T Ulven, E Kostenis - Journal of medicinal chemistry, 2005 - ACS Publications
… , ramatroban is the only CRTH2 antagonist described in the literature. Herein we report that minor modifications of ramatroban … The ramatroban analogues 24 were synthesized via the …
Number of citations: 99 pubs.acs.org
R Chakraborty, RP Bhullar, S Dakshinamurti, J Hwa… - PloS one, 2014 - journals.plos.org
… the CAMs while Ramatroban was able … Ramatroban reduced the platelet hyperactivity of the A160T genetic variant. Taken together, our results suggest that SQ 29,548 and Ramatroban …
Number of citations: 12 journals.plos.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.